N,N'-1,2-ethanediylbis(N-benzylcyclopropanecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,2-ethanediylbis(N-benzylcyclopropanecarboxamide), commonly known as EDBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of bisamides and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of EDBC is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. EDBC has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EDBC has been found to have minimal toxicity and side effects in various in vitro and in vivo studies. It has been shown to have a high affinity for cancer cells, making it a promising candidate for cancer therapy. EDBC has also been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of EDBC is its high potency and selectivity towards cancer cells. It can also be easily synthesized in the laboratory. However, EDBC has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo studies.
Future Directions
There are several potential future directions for the research and development of EDBC. These include the optimization of the synthesis method to improve yield and purity, the investigation of EDBC's potential use in drug delivery systems, and the exploration of its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of EDBC and its potential side effects.
Conclusion:
EDBC is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its high potency and selectivity towards cancer cells make it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and potential side effects. The optimization of the synthesis method and exploration of its potential therapeutic applications in other diseases can lead to the development of new drugs and treatment options.
Synthesis Methods
EDBC can be synthesized through a multistep process involving the reaction of 1,2-dibromoethane with benzylamine, followed by the reaction of the resulting intermediate with cyclopropanecarboxylic acid. The final product is obtained through the reaction of the intermediate with benzylamine. The purity and yield of EDBC can be improved through various techniques such as recrystallization and column chromatography.
Scientific Research Applications
EDBC has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. EDBC has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, EDBC has been studied for its potential use in drug delivery systems.
properties
IUPAC Name |
N-benzyl-N-[2-[benzyl(cyclopropanecarbonyl)amino]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(21-11-12-21)25(17-19-7-3-1-4-8-19)15-16-26(24(28)22-13-14-22)18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWUKHVMQYKALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CCN(CC2=CC=CC=C2)C(=O)C3CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.